

physical and chemical properties of benzalphthalide

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Compound of Interest

Compound Name: Benzalphthalide

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An In-depth Technical Guide on the Physical and Chemical Properties of **Benzalphthalide**

Introduction

Benzalphthalide, also known as 3-benzylidenephthalide, is a versatile organic compound with the chemical formula $C_{15}H_{10}O_2$.^{[1][2]} It serves as a crucial synthetic intermediate in a wide array of research and industrial applications.^[1] Its unique heterocyclic structure, featuring a phthalide moiety, makes it a valuable precursor for the synthesis of diverse chemical compounds, including phthalazinone derivatives with potential antifungal activity.^[1] In addition to its role in medicinal chemistry, **benzalphthalide** is utilized in polymer production to enhance the mechanical and thermal properties of materials.^[2] Its derivatives are also explored for their fluorescent properties in the development of organic electronics like OLEDs.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **benzalphthalide**, its synthesis, reactivity, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Identifiers

Benzalphthalide is known by several names and is cataloged under various chemical identifiers. Proper identification is crucial for accurate research and procurement.

Identifier	Value
IUPAC Name	(3Z)-3-benzylidene-2-benzofuran-1(3H)-one[1][3]
Synonyms	3-Benzylidenephthalide, Benzalphanthalid, Benzalphanthalein[4][5]
CAS Number	575-61-1[2][6]
Molecular Formula	C ₁₅ H ₁₀ O ₂ [2][6]
Molecular Weight	222.24 g/mol [2][6]
InChI Key	YRTPZXMEBGTPLM-UVTDQMKNSA-N[1][6]
Appearance	Yellow crystalline powder[2][3]

Physical and Chemical Properties

The physicochemical properties of **benzalphanthalide** are fundamental to its application and handling in a laboratory setting.

Property	Value
Melting Point	99-102 °C (lit.)[2][3][4][6]
Boiling Point	323.41°C to 374.1 °C at 760 mmHg (estimates vary)[3][4][7]
Density	~1.14 - 1.28 g/cm ³ (estimates vary)[4][7]
Flash Point	156.9 °C[3][4]
Vapor Pressure	8.54E-06 mmHg at 25°C[3][4]
Solubility	Exhibits good solubility in a wide range of organic solvents[2]
Storage Conditions	Store at Room Temperature (RT) or 2-8°C[2][4]

Chemical Properties and Reactivity

Benzalphthalide's reactivity is centered around its lactone ring and the exocyclic double bond, making it a versatile intermediate for further chemical transformations.

Synthesis

The most common and classical method for synthesizing **benzalphthalide** is through the condensation reaction of phthalic anhydride and phenylacetic acid.^{[1][4]} This reaction is typically catalyzed by a weak base like sodium acetate at elevated temperatures.^[1]

Chemical Reactions

Benzalphthalide can undergo several types of chemical reactions:

- Oxidation: The molecule can be oxidized to form corresponding carboxylic acids.^[1]
- Reduction: Reduction of **benzalphthalide** can yield benzylphthalide derivatives.^[1] For instance, catalytic hydrogenation over Raney Nickel reduces it to 2-(2-phenylethyl)benzoic acid.^[8] Another method uses hydroiodic acid and red phosphorus to produce 2-bibenzylcarboxylic acid.^[8]
- Substitution: The benzyldiene group is susceptible to substitution reactions.^[1]
- Hydrolysis: Base-catalyzed hydrolysis can open the lactone ring to form 2-(phenylacetyl)benzoic acid.^[8]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **benzalphthalide**.

- ¹H NMR: Characteristic signals for the benzyldiene proton are expected in the aromatic region (δ 7.2–7.8 ppm).^[1]
- ¹³C NMR: The phthalide carbonyl carbon signal typically appears around δ 170–175 ppm.^[1]
- IR Spectroscopy: The NIST WebBook provides access to the IR spectrum of **benzalphthalide** for reference.^[9]

- UV-Vis Spectroscopy: Derivatives of **benzalphthalide** with extended conjugation show strong absorption in the 320–400 nm range.[\[3\]](#)

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. Below are protocols for the synthesis and purity analysis of **benzalphthalide**.

Protocol for Synthesis of Benzalphthalide

This protocol is based on the classical condensation reaction.

Materials:

- Phthalic anhydride
- Phenylacetic acid
- Anhydrous sodium acetate
- 95% Ethanol
- Sand bath
- Reaction flask with condenser

Procedure:

- Combine phthalic anhydride, phenylacetic acid, and freshly fused anhydrous sodium acetate in a reaction flask.[\[1\]](#)[\[4\]](#)
- Heat the mixture in a sand bath, gradually increasing the temperature to 240°C.[\[1\]](#)[\[4\]](#)
- Maintain the reaction at this temperature for approximately 2-3 hours.[\[1\]](#)[\[4\]](#)
- Cool the reaction mixture to about 140°C.[\[4\]](#)
- Carefully add 95% ethanol to the cooled mixture and reflux for 1 hour to dissolve the product and facilitate crystallization.[\[4\]](#)

- Cool the solution to allow the **benzalphthalide** to crystallize.[4]
- Filter the crystals, wash with cold ethanol, and dry to obtain the crude product.[1]
- For further purification, recrystallize the crude product from hot ethanol (approximately 370–380 mL per 100 g of crude product) to achieve a purity of >95%.[1]

Protocol for Purity Determination

A combination of analytical techniques should be employed to confirm the purity of the synthesized **benzalphthalide**.

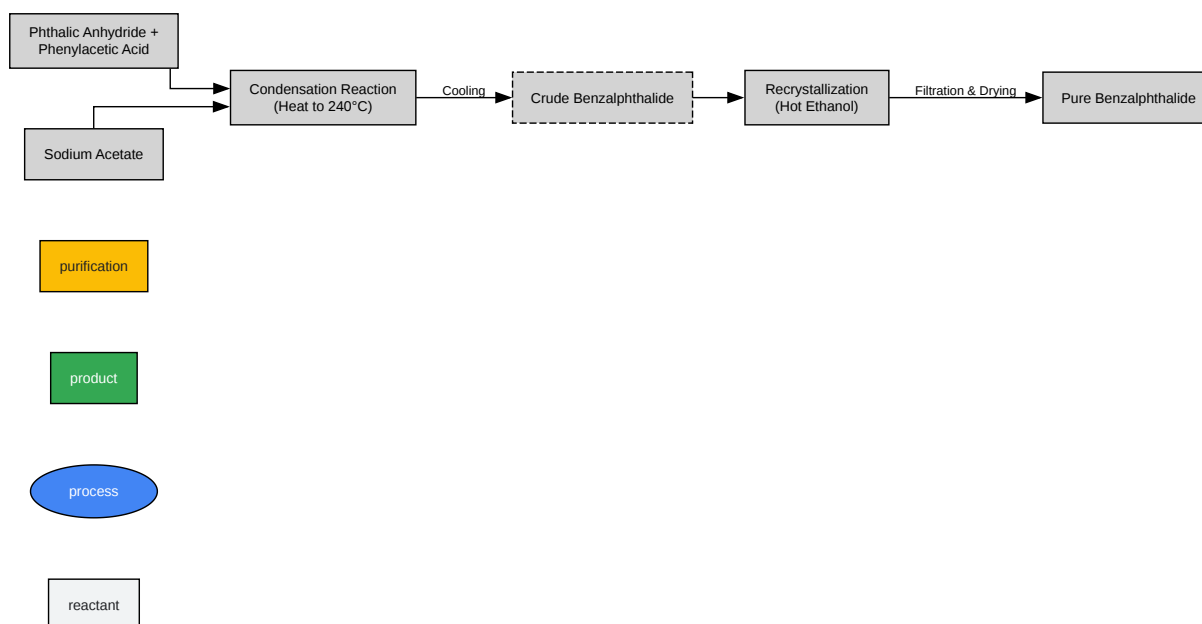
Methods:

- Melting Point Analysis: Determine the melting point of the purified crystals. A sharp melting point range of 100–101°C indicates high purity; deviations greater than 2°C suggest the presence of impurities.[1]
- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 column.[1]
 - Mobile Phase: Isocratic mixture of 70% acetonitrile and 30% water.[1]
 - Detection: UV at 254 nm.[1]
 - Expected Retention Time: Approximately 8–10 minutes.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Record ^1H and ^{13}C NMR spectra.
 - Confirm the presence of characteristic signals for the benzylidene proton (δ 7.2–7.8 ppm) and the absence of impurity signals.[1]
- Elemental Analysis:
 - Perform elemental analysis to determine the percentage of Carbon and Hydrogen.

- Compare the experimental values with the theoretical values (C: 79.66%, H: 4.71%) to confirm the empirical formula.[1]

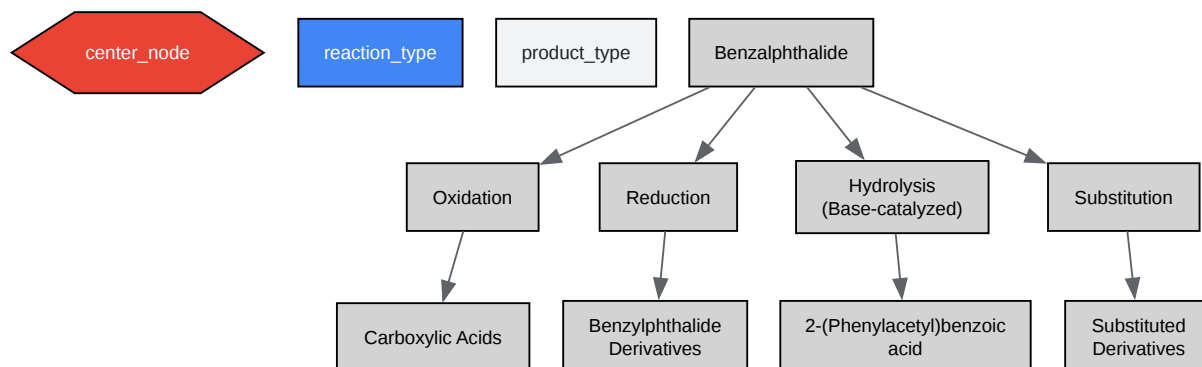
Visualizations: Workflows and Relationships

Diagrams are provided to visually summarize key processes and concepts related to **benzalphthalide**.



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Caption: Workflow for the synthesis of **benzalphthalide**.



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Caption: Key chemical reactions of **benzaldehyde**.

Applications

Benzaldehyde's versatile chemical nature lends it to a variety of applications:

- **Pharmaceutical Development:** It is a key starting material for synthesizing phthalazinone derivatives, some of which exhibit significant antifungal activity.[1] It is also an intermediate in the synthesis of the tricyclic antidepressant amitriptyline.[10] Some studies have noted its potential anti-HIV activity.[11]
- **Polymer Production:** Its incorporation into polymer chains can enhance mechanical strength and thermal stability, making it valuable in the plastics industry.[1][2]
- **Organic Electronics:** Certain derivatives of **benzaldehyde** possess fluorescent properties, making them candidates for use in organic light-emitting diodes (OLEDs).[1]
- **Analytical Chemistry:** It can be used as a standard reference material for the calibration of analytical instruments.[2]
- **Other Uses:** It has also been used in the production of dyes, agrochemicals, flavors, and fragrances.[2]

Safety Information

According to available data, **benzalphthalide** is classified as harmful.

- Hazard Codes: Xn (Harmful).[4]
- Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[4]
- Safety Statements: S24/25 (Avoid contact with skin and eyes), S36 (Wear suitable protective clothing).[4]

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